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Compound of Interest

Compound Name: 2-Methyl-2-butanethiol

Cat. No.: B152278 Get Quote

An extensive review of scientific literature and chemical databases reveals a notable absence

of evidence for the discovery of 2-Methyl-2-butanethiol in nature. This technical guide

addresses this lack of a known natural source and instead provides a comprehensive overview

of the compound's physicochemical properties, spectroscopic data, and the analytical

methodologies that would be integral to its identification should it be discovered in a natural

matrix. This information is intended to serve as a valuable resource for researchers, scientists,

and drug development professionals interested in this compound, whether for synthetic

applications, as a reference standard, or in the speculative search for its natural origins.

Physicochemical Properties
2-Methyl-2-butanethiol, also known as tert-amyl mercaptan, is a volatile, organosulfur

compound. Its key physicochemical properties are summarized in the table below.
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Property Value

Molecular Formula C5H12S

Molecular Weight 104.22 g/mol

CAS Number 1679-09-0

Boiling Point 95.5-97.0 °C[1]

Density 0.82588 g/cm³ at 20 °C[1]

Solubility Slightly soluble in Chloroform and Methanol

Spectroscopic Data for Identification
The definitive identification of 2-Methyl-2-butanethiol in any sample would rely on

spectroscopic methods, primarily mass spectrometry and nuclear magnetic resonance

spectroscopy.

Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is the principal technique for identifying

volatile compounds like 2-Methyl-2-butanethiol. The electron ionization (EI) mass spectrum of

this compound is characterized by a specific fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

104 34.78 [M]+ (Molecular ion)

71 68.26 [M - SH]+

55 41.05 [C4H7]+

43 99.99 [C3H7]+ (Base Peak)

41 49.98 [C3H5]+

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the molecule. The chemical shifts are indicative of the electronic environment of

each nucleus.

¹H NMR (399.65 MHz, CDCl₃)[2]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.63 m 1H -SH

1.61 q 2H -CH₂-

1.36 s 6H -C(CH₃)₂-

0.99 t 3H -CH₃

¹³C NMR

Chemical Shift (ppm) Assignment

~45 -C(SH)-

~37 -CH₂-

~28 -C(CH₃)₂-

~9 -CH₃

Experimental Protocols for Potential Identification in
Natural Sources
While 2-Methyl-2-butanethiol has not been reported in nature, its discovery would likely

involve the following established methodologies for the analysis of volatile sulfur compounds.

Headspace Solid-Phase Microextraction (HS-SPME) with
GC-MS
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This is a common technique for the extraction and concentration of volatile and semi-volatile

compounds from a sample's headspace before analysis.

Protocol:

Sample Preparation: A known quantity of the sample matrix (e.g., homogenized plant tissue,

fruit pulp, or animal secretion) is placed in a headspace vial. An internal standard may be

added for quantification purposes. The vial is then securely sealed with a PTFE-lined

septum.

Equilibration: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific

duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

Agitation may be used to facilitate this process.

Extraction: An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane)

is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb

the volatile analytes.

Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted

into the heated injection port of a gas chromatograph, where the adsorbed compounds are

thermally desorbed onto the analytical column. The GC separates the components of the

volatile mixture, and the mass spectrometer detects and identifies the individual compounds

based on their mass spectra.

Derivatization of Thiols for GC Analysis
To improve the chromatographic properties and detection of thiols, a derivatization step can be

employed. This is particularly useful for reducing tailing and improving peak shape.

Protocol (using S-alkylation with pentafluorobenzyl bromide):

Extraction: The volatile compounds, including thiols, are first extracted from the sample

matrix using an appropriate solvent (e.g., dichloromethane).

Derivatization Reaction: The extract is concentrated, and a solution of pentafluorobenzyl

bromide (PFBBr) in a suitable solvent is added, along with a base (e.g., potassium
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carbonate) to facilitate the reaction. The mixture is incubated at a controlled temperature

(e.g., 60°C) for a set time (e.g., 30-60 minutes).

Work-up: After the reaction, the mixture is cooled, and the excess reagent and by-products

are removed through a liquid-liquid extraction or solid-phase extraction cleanup step.

GC-MS Analysis: The resulting solution containing the stable, less polar PFB derivatives of

the thiols is then analyzed by GC-MS.

Visualizations
The following diagrams illustrate the general workflows and principles involved in the analytical

techniques described.
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Caption: A generalized workflow for the analysis of volatile compounds using HS-SPME-GC-

MS.

Hypothetical MS Fragmentation of 2-Methyl-2-butanethiol

[C5H12S]+•
m/z = 104

[C4H9]+•
m/z = 71

-SH

[C3H7]+
m/z = 43

-C2H5S

[C4H7]+
m/z = 55

-CH4
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Click to download full resolution via product page

Caption: A simplified representation of a possible mass spectral fragmentation pathway for 2-
Methyl-2-butanethiol.

In conclusion, while 2-Methyl-2-butanethiol is a well-characterized synthetic compound, its

presence in the natural world remains unconfirmed. Future comprehensive analyses of volatile

compounds in diverse biological matrices may yet reveal its existence. The technical data and

analytical protocols provided herein offer a foundational resource for its potential discovery and

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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